![molecular formula C7H8ClNO B1394305 3-(Aminomethyl)-5-chlorophenol CAS No. 862541-23-9](/img/structure/B1394305.png)
3-(Aminomethyl)-5-chlorophenol
Overview
Description
3-(Aminomethyl)-5-chlorophenol (3AMC) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a molecular weight of 199.57 g/mol. 3AMC has a high solubility in water and is commonly used in laboratory experiments. It is a versatile compound and has been used in biochemical and physiological research, as well as in the production of drugs. In
Scientific Research Applications
Environmental Impact and Remediation
Chlorophenols, including compounds structurally related to "3-(Aminomethyl)-5-chlorophenol," have been assessed for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) evaluated the contamination consequences of various chlorophenols, noting their moderate toxic effects on mammalian and aquatic life and their persistence in the environment under certain conditions (Krijgsheld & Gen, 1986). This suggests a potential need for monitoring and remediation strategies in ecosystems exposed to chlorophenols and similar compounds.
Analytical and Biochemical Applications
The ninhydrin reaction, known for its use in the analysis of amino acids, peptides, and proteins, could potentially apply to the analysis of "3-(Aminomethyl)-5-chlorophenol" due to its amino group. Friedman (2004) discussed the broad applications of the ninhydrin reaction across various scientific fields, highlighting its utility in detecting primary amines (Friedman, 2004). This suggests that "3-(Aminomethyl)-5-chlorophenol" could be analyzed using this method in biochemical or environmental samples.
properties
IUPAC Name |
3-(aminomethyl)-5-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZYUTBRGCVNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-chlorophenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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